molecular formula C22H17ClF3N3O7 B177179 Indoxacarb CAS No. 174060-41-4

Indoxacarb

Cat. No. B177179
M. Wt: 527.8 g/mol
InChI Key: VBCVPMMZEGZULK-NRFANRHFSA-N
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Description

Indoxacarb is an oxadiazine pesticide developed by DuPont . It is primarily used against lepidopteran larvae . It is marketed under various names such as Indoxacarb Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . It is also used as the active ingredient in the Syngenta line of commercial pesticides: Advion and Arilon .


Molecular Structure Analysis

Indoxacarb has a molecular formula of C22H17ClF3N3O7 . Its average mass is 527.834 Da and its monoisotopic mass is 527.070740 Da .


Chemical Reactions Analysis

Indoxacarb undergoes various chemical reactions in the environment and within organisms. For instance, it is known to dissipate quickly with a half-life ranging between 1.55 and 2.76 days . The methods for analyzing indoxacarb residues involve extraction with acidified acetonitrile, de-fatting with hexane, solid-phase extraction clean-up, and LC-MS/MS analysis .


Physical And Chemical Properties Analysis

Indoxacarb is a light amber liquid with a relative density of 0.947 g/mL and a pH of 6.6 . It is non-volatile and not explosive, and it is thermally stable . Its flashpoint is 69°C .

Scientific Research Applications

Nanoformulations in Pest Control

Indoxacarb has been studied for its effectiveness in nanoformulations for pest control. A study demonstrated that nanoformulations of indoxacarb were effective against the silver whitefly in tomato fields. These nanoformulations, with particle sizes between 210 and 290 nm, showed a significant reduction in whitefly populations, comparable to conventional formulations (Sabry, Abolmaaty, & Aref, 2022).

Indoxacarb Resistance in Insects

The development of resistance to indoxacarb in pests like the house fly has been a subject of research. A study highlighted the evolution of indoxacarb resistance in a New York field population of house flies, providing insights into the genetic and biochemical mechanisms underlying this resistance (Shono, Zhang, & Scott, 2004).

Mode of Action on Insect Pests

Research on the mode of action of indoxacarb in insects reveals its potency against various pest species. This study elucidated how indoxacarb is bioactivated to a more toxic compound that blocks sodium channels in pests, leading to paralysis and death (Wing et al., 2000).

Indoxacarb's Effect on Mammalian Neurons

A study investigated the effects of indoxacarb on mammalian neurons, particularly its influence on sodium channels. This research contributes to understanding the selective toxicity of indoxacarb, highlighting its higher toxicity to insects compared to mammals (Zhao, Ikeda, Yeh, & Narahashi, 2003).

Susceptibility Monitoring in Pest Control

Implementation of susceptibility monitoring programs for indoxacarb in pest control, specifically in German cockroach populations, indicates a proactive approach to managing resistance. This study provides a framework for monitoring and managing indoxacarb resistance in pest populations (Gondhalekar, Scherer, Saran, & Scharf, 2013).

Resistance Mutations in Agricultural Pests

Identification and detection of resistance mutations to indoxacarb in agricultural pests like the tomato leafminer have been crucial. This research offers tools for early detection of resistance, aiding in effective pest management strategies (Roditakis et al., 2017).

Biotransformation in Pests

The study of indoxacarb's biotransformation in pests like the German cockroach sheds light on its metabolic pathways, contributing to understanding mechanisms of toxicity and potential resistance (Gondhalekar, Nakayasu, Silva, Cooper, & Scharf, 2016).

Environmental Impact Studies

Research on indoxacarb's impact on aquatic environments, such as its toxicity to zebrafish embryos, is crucial in assessing the environmental risks of this insecticide. Such studies contribute to a deeper understanding of indoxacarb's potential effects on non-target species (Fan et al., 2017).

Safety And Hazards

Indoxacarb is highly flammable and harmful if swallowed . It may cause an allergic skin reaction and serious eye irritation . It may also cause drowsiness or dizziness and can cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVPMMZEGZULK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032690
Record name Indoxacarb
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Molecular Weight

527.8 g/mol
Source PubChem
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Physical Description

White solid; [HSDB] White powder; [MSDSonline]
Record name Indoxacarb
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Solubility

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C
Record name INDOXACARB
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Density

1.44 g/cu cm at 20 °C
Record name INDOXACARB
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Vapor Pressure

1.9X10-10 mm Hg at 25 °C
Record name INDOXACARB
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Mechanism of Action

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout.
Record name INDOXACARB
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Product Name

Indoxacarb

Color/Form

White powder

CAS RN

173584-44-6
Record name Indoxacarb
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Record name Indoxacarb [ISO]
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Record name Indoxacarb
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Record name Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS)
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Record name INDOXACARB
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Record name INDOXACARB
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Melting Point

88.1 °C
Record name INDOXACARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,800
Citations
A Moncada, EM Branch - Environmental Monitoring Branch …, 2003 - cdn.branchcms.com
… environmental effects of the oxadiazine insecticide indoxacarb. The chemical name of indoxacarb is (S)-methyl 7… The current products that contain indoxacarb are Avaunt and Steward. …
Number of citations: 22 cdn.branchcms.com
T Shono, L Zhang, JG Scott - Pesticide Biochemistry and Physiology, 2004 - Elsevier
… Unfortunately a comparative study of the effects of indoxacarb and DCJW at these target … to indoxacarb. We also examined the linkage and inheritance of indoxacarb resistance, as well …
Number of citations: 155 www.sciencedirect.com
A Dinter, JA Wiles - IOBC WPRS BULLETIN, 2000 - Citeseer
… The aim of the present studies was to assess the ecological profile of indoxacarb formulations to key beneficial arthropod species occurring in the major crops in which indoxacarb will …
Number of citations: 37 citeseerx.ist.psu.edu
SF McCann, GD Annis, R Shapiro… - Pest Management …, 2001 - Wiley Online Library
The evolution of the insecticidal pyrazoline moiety that was originally discovered in 1972 has led to the discovery of a new crop insecticide, indoxacarb, which is the first commercialized …
Number of citations: 258 onlinelibrary.wiley.com
KD Wing, M Sacher, Y Kagaya, Y Tsurubuchi… - Crop Protection, 2000 - Elsevier
… Several insect species can convert JW062 the racemic form or indoxacarb to their active … indoxacarb. In addition the N-decarbomethoxyllated metabolites, but not JW062 or indoxacarb …
Number of citations: 351 www.sciencedirect.com
B Lapied, F Grolleau, DB Sattelle - British journal of …, 2001 - Wiley Online Library
Decarbomethoxyllated JW062 (DCJW), the active component of a new oxadiazine insecticide DPX‐JW062 (Indoxacarb), was tested on action potentials and the inward sodium current …
Number of citations: 175 bpspubs.onlinelibrary.wiley.com
TX Liu, AN Sparks Jr, W Chen… - Journal of Economic …, 2002 - academic.oup.com
… been testing indoxacarb and many other new insecticides under laboratory and field conditions for several years in south Texas. In this article, we report the toxicities of indoxacarb on …
Number of citations: 71 academic.oup.com
Y Shi, W Li, Y Zhou, X Liao, L Shi - Pest Management Science, 2022 - Wiley Online Library
… activity is an important mechanism mediating indoxacarb resistance in Spodoptera litura, … in indoxacarb‐resistant strains. However, the functions of these CarE genes in indoxacarb …
Number of citations: 24 onlinelibrary.wiley.com
M Ghelichpour, AT Mirghaed, SH Hoseinifar, M Khalili… - Aquatic Toxicology, 2019 - Elsevier
The aim of the present study was to investigate the effects of chronic exposure of common carp (Cyprinus carpio) to indoxacarb on immune, antioxidant and stress gene expression. …
Number of citations: 64 www.sciencedirect.com
TL Galvan, RL Koch, WD Hutchison - Biological Control, 2005 - Elsevier
… Indoxacarb decreased survival of first … indoxacarb may reduce H. axyridis population growth by affecting its survival, development, and reproduction. We also conclude that indoxacarb, …
Number of citations: 189 www.sciencedirect.com

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